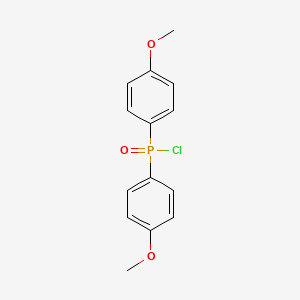

Bis(4-methoxyphenyl)phosphinic chloride

Description

Significance of Organophosphorus Chlorides as Synthetic Building Blocks

Organophosphorus chlorides are a cornerstone of organophosphorus chemistry, serving as highly reactive and versatile precursors for a vast array of compounds. The reactivity of the phosphorus-chlorine (P-Cl) bond allows for facile nucleophilic substitution, enabling the formation of new phosphorus-carbon (P-C), phosphorus-oxygen (P-O), and phosphorus-nitrogen (P-N) bonds. This capability makes them indispensable in the synthesis of products ranging from pharmaceuticals and agrochemicals to flame retardants and specialized polymer additives. acs.orgwikipedia.org

The industrial production of many organophosphorus compounds relies on key intermediates like phosphorus trichloride (B1173362) (PCl₃) and phosphorus oxychloride (POCl₃). acs.org These simple chlorides are the foundational materials for creating more complex phosphine (B1218219) ligands essential for catalysis, reagents for transformations like the Wittig and Michaelis-Arbuzov reactions, and precursors for phosphonium (B103445) salts used as fire retardants. wikipedia.org The adaptability of organophosphorus chlorides allows chemists to precisely install phosphorus-containing moieties, thereby tuning the electronic, steric, and biological properties of the target molecules.

Overview of Arylphosphinic Chlorides as Key Intermediates in Fine Chemical Synthesis

Within the broader class of organophosphorus chlorides, arylphosphinic chlorides, characterized by two aryl groups and a doubly bonded oxygen atom attached to the phosphorus center, are particularly important as intermediates in fine chemical synthesis. nih.gov Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as active pharmaceutical ingredients (APIs) or performance chemicals. The synthesis of these high-value molecules demands precision and the use of intermediates that can impart specific functionalities.

Arylphosphinic chlorides, such as the closely related diphenylphosphinic chloride, serve as key reagents for creating highly tailored molecules. For example, they are used to synthesize specialized aminating agents by reacting with hydroxylamines. The resulting phosphinylated hydroxylamines are stable, crystalline solids that facilitate specific and efficient amination reactions in multi-step syntheses. The aryl groups on the phosphorus atom influence the reactivity and stability of the intermediate, making arylphosphinic chlorides like Bis(4-methoxyphenyl)phosphinic chloride crucial for building complex molecular architectures that would be difficult to achieve with simpler, more reactive phosphorus chlorides.

Chemical and Physical Properties

The properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 20434-06-4 |

| Molecular Formula | C₁₄H₁₄ClO₃P |

| Molecular Weight | 296.69 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)Cl lookchem.com |

| Appearance | Solid (form may vary) |

Detailed Research Findings

This compound is a derivative of its corresponding phosphinic acid, Bis(4-methoxyphenyl)phosphinic acid. The conversion of the phosphinic acid to the phosphinic chloride is a critical step that "activates" the phosphorus center, making it susceptible to nucleophilic attack.

A common and effective method for this transformation is the reaction of Bis(4-methoxyphenyl)phosphinic acid with a chlorinating agent such as thionyl chloride (SOCl₂). lookchem.com In this reaction, the hydroxyl group of the phosphinic acid is replaced by a chlorine atom. The reaction is typically performed in an inert solvent, and heating may be applied to drive the reaction to completion. The byproducts of this reaction, hydrogen chloride (HCl) and sulfur dioxide (SO₂), are gases, which helps to favor the formation of the desired product.

Once synthesized, this compound can be used to create a variety of downstream products. Its reactivity is analogous to other diarylphosphinic chlorides. It readily reacts with nucleophiles like alcohols, amines, and organometallic reagents. For instance, its reaction with an alcohol (ROH) would yield the corresponding phosphinate ester, (CH₃OC₆H₄)₂P(O)OR, displacing the chloride. This reactivity makes it a valuable intermediate for introducing the bis(4-methoxyphenyl)phosphinyl group into organic molecules, a moiety that can confer specific biological or material properties.

Structure

3D Structure

Properties

IUPAC Name |

1-[chloro-(4-methoxyphenyl)phosphoryl]-4-methoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClO3P/c1-17-11-3-7-13(8-4-11)19(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICSNEYXWVFTCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)P(=O)(C2=CC=C(C=C2)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClO3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50501512 | |

| Record name | Bis(4-methoxyphenyl)phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.68 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20434-06-4 | |

| Record name | P,P-Bis(4-methoxyphenyl)phosphinic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20434-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(4-methoxyphenyl)phosphinic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50501512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Bis 4 Methoxyphenyl Phosphinic Chloride

Preparation from Phosphinic Esters

One common pathway to phosphinic chlorides is through the transformation of their corresponding esters. This approach leverages the reactivity of the ester group, which can be converted to a chloride functionality under appropriate conditions.

A related process involves the cleavage of phosphinic acid anhydrides with excess thionyl chloride upon heating to form the corresponding phosphinic acid chlorides. google.com This further supports the utility of thionyl chloride in converting phosphorus-oxygen bonds to phosphorus-chlorine bonds.

Reaction Scheme: (CH₃OC₆H₄)₂P(O)OCH₂CH₃ + SOCl₂ → (CH₃OC₆H₄)₂P(O)Cl + SO₂ + CH₃CH₂Cl

Table 1: Reaction Parameters for Thionyl Chloride Mediated Transformations

| Parameter | Description |

|---|---|

| Reactants | Ethyl bis(4-methoxyphenyl)phosphinate, Thionyl chloride |

| Product | Bis(4-methoxyphenyl)phosphinic chloride |

| Typical Conditions | Elevated temperatures |

| Byproducts | Sulfur dioxide, Ethyl chloride |

The synthesis of the precursor, ethyl bis(4-methoxyphenyl)phosphinate, can be envisioned through the reaction of an aryl lithium reagent with a suitable phosphorus electrophile. Specifically, 4-methoxyphenyllithium, generated from the corresponding aryl halide, could be reacted with ethyl dichlorophosphate (B8581778) (EtOP(O)Cl₂). This reaction would proceed via a nucleophilic substitution at the phosphorus center, where two equivalents of the aryl lithium reagent displace the two chlorine atoms. While a direct protocol for this specific synthesis was not found in the provided search results, the use of organometallic reagents to form carbon-phosphorus bonds is a fundamental strategy in organophosphorus chemistry.

Synthesis via Phosphine (B1218219) Oxide Chlorination

An alternative and widely used method for the preparation of phosphinic chlorides is the direct chlorination of the corresponding phosphine oxide. This method is particularly useful when the phosphine oxide is readily accessible.

The chlorination of bis(4-methoxyphenyl)phosphine (B1312688) oxide to yield this compound can be effectively carried out using phosphorus pentachloride (PCl₅). This reaction is a general method for converting phosphine oxides to phosphinic chlorides. The reaction involves the attack of the phosphine oxide oxygen on the phosphorus pentachloride, leading to the formation of a phosphoryl chloride (POCl₃) byproduct and the desired phosphinic chloride. kent.ac.uk This method is reported to be particularly efficient for the preparation of higher molecular weight phosphinic acids, where the initially formed phosphinic chloride is subsequently hydrolyzed. kent.ac.uk

Reaction Scheme: (CH₃OC₆H₄)₂P(O)H + PCl₅ → (CH₃OC₆H₄)₂P(O)Cl + POCl₃ + HCl

Table 2: Reagents for Phosphine Oxide Chlorination

| Reagent | Formula | Role |

|---|---|---|

| Bis(4-methoxyphenyl)phosphine oxide | (CH₃OC₆H₄)₂P(O)H | Precursor |

Indirect Preparations through Grignard Reagents

Grignard reagents are versatile nucleophiles that can be employed in the synthesis of phosphinic acids and their derivatives. These reactions typically involve the addition of the Grignard reagent to a phosphorus-containing electrophile.

The synthesis of this compound can be approached indirectly starting from phosphoryl chloride (POCl₃) or chlorophosphonates and a Grignard reagent, such as 4-methoxyphenylmagnesium bromide. The reaction of a Grignard reagent with phosphoryl chloride can lead to the formation of tertiary phosphine oxides and phosphinic acids. chemicalbook.com The initial step involves the displacement of chloride ions by the aryl Grignard reagent. Controlling the stoichiometry is crucial to favor the formation of the disubstituted product, which can then be converted to the phosphinic chloride.

A more direct precursor, bis(4-methoxyphenyl)phosphine oxide, can be synthesized in high yield (92%) by reacting 4-methoxyphenylmagnesium bromide with diethyl phosphite. chemicalbook.com This phosphine oxide can then be chlorinated as described in section 2.2.1.

Table 3: Intermediates in Grignard-based Syntheses

| Intermediate | Formula | Synthetic Route |

|---|

Strategies for Mitigating Side Reactions in Grignard Additions

The synthesis of diarylphosphinic chlorides, such as this compound, can be approached through the reaction of a phosphorus precursor like phosphoryl chloride (POCl₃) or a phosphonic dichloride with an aryl Grignard reagent. A primary challenge in this synthesis is the high reactivity of the Grignard reagent, which can lead to multiple additions to the phosphorus center, resulting in the formation of undesired tertiary phosphine oxides instead of the target diarylphosphinic chloride. chemistryviews.orgdtic.mil The reaction between a Grignard reagent and phosphoryl chloride is facile, making it difficult to selectively replace only two of the chlorine atoms.

Several strategies have been developed to control the reactivity and enhance the yield of the desired disubstituted product.

Controlled Reaction Conditions : A fundamental approach to improving selectivity is the careful control of reaction parameters. This involves the slow, dropwise addition of the Grignard reagent to the solution of the phosphorus electrophile at low temperatures, often using an ice-salt bath. chemicalbook.comnih.gov This method helps to manage the exothermic nature of the reaction and limit over-substitution by maintaining a low concentration of the nucleophilic Grignard reagent at any given moment. nih.gov

Use of Less Nucleophilic Reagents : An effective alternative to mitigate side reactions is the use of organometallic reagents that are less nucleophilic than their Grignard counterparts. chemistryviews.org Organozinc reagents, for instance, are less prone to multiple additions. chemistryviews.org This strategy involves a transmetalation step where an organolithium compound, generated from the corresponding aryl bromide, reacts with zinc chloride (ZnCl₂) to form the less reactive organozinc species before the addition of the phosphorus halide. chemistryviews.org

Modification of the Phosphorus Electrophile : The selectivity of the reaction can be influenced by the steric hindrance around the phosphorus atom. Research has shown that the reaction of two equivalents of a Grignard reagent with phosphoryl chloride can be selective, suggesting that the steric hindrance of the intermediate dioctylphosphinic chloride is less favorable for a third substitution compared to the less hindered octylphosphonic dichloride intermediate. nih.gov This principle indicates that the structure of the phosphorus starting material plays a crucial role in directing the outcome of the reaction.

The following table summarizes key strategies for controlling these reactions.

| Strategy | Description/Rationale | Potential Outcome |

| Controlled Addition | Slow, dropwise addition of the Grignard reagent to the phosphorus halide solution. nih.gov | Minimizes local excess of the Grignard reagent, reducing the rate of over-alkylation/arylation. |

| Low Temperature | Maintaining the reaction mixture at a reduced temperature (e.g., using an ice-salt bath). chemicalbook.comnih.gov | Decreases the overall reaction rate, allowing for better control over the selective addition of two aryl groups. |

| Alternative Organometallics | Utilizing less reactive reagents like organozinc compounds instead of Grignard reagents. chemistryviews.org | The lower nucleophilicity of organozinc reagents significantly reduces the occurrence of multiple additions to the phosphorus center. chemistryviews.org |

Conversion from Bis(4-methoxyphenyl)phosphinic Acid

A widely employed and efficient method for the synthesis of this compound is the direct chlorination of its corresponding acid, bis(4-methoxyphenyl)phosphinic acid. chemicalbook.com This conversion involves the replacement of the hydroxyl (-OH) group of the phosphinic acid with a chlorine atom. This transformation is typically achieved using various chlorinating agents. researchgate.net

The most common reagent for this purpose is thionyl chloride (SOCl₂). researchgate.netlookchem.com The reaction is generally performed by heating the phosphinic acid with an excess of thionyl chloride, often in an inert solvent like benzene, to drive the reaction to completion. lookchem.com The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture and helps to push the equilibrium toward the product.

Other chlorinating agents can also be utilized for the conversion of phosphinic acids to phosphinic chlorides, each with its own set of reaction conditions and considerations. researchgate.net These include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). researchgate.netstackexchange.com The choice of reagent can depend on the scale of the reaction, the sensitivity of the substrate to acidic conditions, and the desired purity of the final product. For instance, using oxalyl chloride is often favored when mild reaction conditions are required.

The table below compares common chlorinating agents used in this conversion.

| Reagent | Typical Conditions | Advantages & Byproducts |

| Thionyl Chloride (SOCl₂) ** | Heating in excess reagent or in an inert solvent (e.g., benzene). lookchem.com | Byproducts (SO₂, HCl) are gaseous and easily removed. researchgate.net |

| Phosphorus Pentachloride (PCl₅) | Often used for higher molecular weight phosphinic acids. kent.ac.uk | A strong chlorinating agent; byproduct is phosphoryl chloride (POCl₃). youtube.com |

| Oxalyl Chloride ((COCl)₂) ** | Can be used under milder conditions than SOCl₂. | Byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup. |

Reactivity Profiles and Transformation Pathways of Bis 4 Methoxyphenyl Phosphinic Chloride

Nucleophilic Substitution Reactions at the Phosphorus Center

The primary mode of reaction for bis(4-methoxyphenyl)phosphinic chloride is nucleophilic substitution, where the chloride ion is displaced by an incoming nucleophile. This process allows for the formation of new phosphorus-oxygen, phosphorus-nitrogen, and other phosphorus-heteroatom bonds.

The reaction of this compound with alcohols or phenols results in the formation of the corresponding phosphinic esters. This esterification is typically conducted in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrogen chloride byproduct. hud.ac.uksci-hub.st The alcohol's oxygen atom acts as the nucleophile, attacking the phosphorus center and displacing the chloride.

This method is a general and efficient route for preparing P-esters, which are valuable intermediates in various organic syntheses. mtak.humdpi.com The reaction conditions can be tailored to accommodate a wide range of alcohols, leading to a diverse library of phosphinate esters. A novel and efficient esterification process has also been developed using triphenylphosphine (B44618) oxide with oxalyl chloride, highlighting ongoing advancements in ester synthesis. nih.gov

Table 1: Representative Esterification Reaction

| Reactants | Base | Solvent | Product |

| This compound, Alcohol | Triethylamine | Acetonitrile | Bis(4-methoxyphenyl)phosphinic ester |

This table represents a generalized reaction scheme.

Amidation of this compound with primary or secondary amines yields phosphinic amides. This reaction is a cornerstone for synthesizing compounds with a stable phosphorus-nitrogen bond.

The synthesis involves the nucleophilic attack of the amine's nitrogen on the electrophilic phosphorus atom, leading to the expulsion of the chloride ion. hud.ac.uk Phosphinic amides are a class of organophosphorus compounds with significant applications in fields like catalysis, materials science, and pharmaceuticals. organic-chemistry.org Their synthesis is often straightforward, providing moderate to high yields. organic-chemistry.org For instance, series of N-substituted bis(2,2-dimethyl-1-aziridinyl)phosphinic amides have been synthesized and evaluated for their biological activity. nih.gov

Table 2: Synthesis of Phosphinic Amides from Various Amines

| Amine Type | General Product | Significance |

| Primary Aliphatic | N-alkyl phosphinic amide | Building blocks for further synthesis |

| Primary Aromatic | N-aryl phosphinic amide | Used in ligand design and medicinal chemistry |

| Secondary Amines | N,N-dialkyl phosphinic amide | Stable compounds with diverse applications |

This table illustrates the versatility of the amidation reaction.

The mechanism of aminolysis at a phosphorus center can proceed through different pathways, primarily categorized as either a concerted SN2-type mechanism or a stepwise addition-elimination process.

In a concerted process , the formation of the P-N bond and the cleavage of the P-Cl bond occur in a single transition state. Kinetic studies of the aminolysis of various phosphinic chlorides with anilines and pyridines often support a concerted SN2 mechanism. researchgate.net

Conversely, a stepwise mechanism involves the formation of a pentacoordinate intermediate. This pathway is sometimes favored depending on the specific reactants and conditions. For example, studies on the pyridinolysis of certain phosphinic chlorides have shown a change from a concerted to a stepwise mechanism as the basicity of the nucleophile increases. researchgate.net The choice between these pathways is influenced by factors such as the steric and electronic properties of the substituents on the phosphorus atom, the nature of the amine, and the polarity of the solvent. researchgate.net

This compound reacts with hydroxylamine (B1172632) derivatives to form new compounds with P-O-N linkages. For example, it can react with N,N-Bis(4-methoxyphenyl)hydroxylamine to create derivatives containing this structural motif. nih.gov These reactions expand the synthetic scope of the phosphinic chloride, enabling access to molecules of interest in bioorganic chemistry and for the development of novel reagents.

Amidation Reactions with Amines

Derivatization for Specialized Ligand Synthesis

The reactivity of this compound makes it an excellent precursor for the synthesis of specialized phosphorus-containing ligands. By reacting it with appropriate nucleophiles integrated into larger molecular frameworks, the bis(4-methoxyphenyl)phosphinoyl moiety can be introduced to create multidentate ligands. cardiff.ac.uk These ligands are crucial in coordination chemistry and homogeneous catalysis, where their electronic and steric properties can be fine-tuned by the substituents on the aromatic rings to influence the activity and selectivity of metal catalysts. cardiff.ac.uk The development of novel phosphorus ligands is an active area of research for applications in transition metal-catalyzed reactions. psu.edu

Pathways to Phosphine (B1218219) Ligands (e.g., Bis(4-methoxyphenyl)phosphine)

The conversion of this compound to a phosphine ligand such as bis(4-methoxyphenyl)phosphine (B1312688) involves a change in the oxidation state of phosphorus from P(V) to P(III). This transformation necessitates a reduction step. While direct reduction of the phosphinic chloride is possible, a more common and well-documented pathway involves its conversion to the corresponding phosphine oxide, followed by deoxygenation.

The phosphinic chloride can be readily hydrolyzed to bis(4-methoxyphenyl)phosphinic acid, which exists in tautomeric equilibrium with bis(4-methoxyphenyl)phosphine oxide. nih.govnih.gov This secondary phosphine oxide (SPO) is a key intermediate that can be reduced to the target phosphine. A widely used method for the deoxygenation of secondary phosphine oxides is treatment with a silane-based reducing agent, such as trichlorosilane (B8805176) (HSiCl₃). prepchem.com

The reaction proceeds by treating a solution of bis(4-methoxyphenyl)phosphine oxide with trichlorosilane, typically in a solvent like toluene. prepchem.com The mixture is heated to drive the reaction to completion. prepchem.com Following the reduction, the reaction is quenched, often with an aqueous base like sodium hydroxide, to neutralize the reaction mixture and facilitate the isolation of the product. prepchem.com The resulting bis(4-methoxyphenyl)phosphine is a trivalent phosphorus compound widely used as a ligand in catalysis. beilstein-journals.orgnih.gov

| Intermediate | Reagent | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Bis(4-methoxyphenyl)phosphine oxide | Trichlorosilane (HSiCl₃), followed by aq. Sodium Hydroxide (NaOH) | Toluene | Heating at 90°C for 5 hours | 57% (after distillation) | prepchem.com |

Formation of Phosphine Oxide Derivatives

The P-Cl bond in this compound is the primary site of reactivity, allowing for the synthesis of a diverse range of phosphine oxide derivatives through nucleophilic substitution reactions. The phosphorus atom is highly electrophilic, readily reacting with various nucleophiles and displacing the chloride ion.

Common transformations include:

Esterification: Reaction with alcohols (R-OH) or phenols (Ar-OH) in the presence of a base yields the corresponding phosphinate esters, (CH₃OC₆H₄)₂P(O)OR.

Amidation: Reaction with primary or secondary amines (R₂NH) leads to the formation of phosphinic amides, (CH₃OC₆H₄)₂P(O)NR₂.

Formation of Tertiary Phosphine Oxides: Reaction with organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), results in the formation of a new carbon-phosphorus bond, yielding tertiary phosphine oxides with the general structure (CH₃OC₆H₄)₂P(O)R. chemicalbook.comorganic-chemistry.org

These reactions are foundational for incorporating the bis(4-methoxyphenyl)phosphinoyl moiety into different molecular frameworks. The resulting phosphine oxide derivatives are generally stable compounds.

| Nucleophile Class | Example Nucleophile | Product Class | General Product Structure |

|---|---|---|---|

| Alcohols | Ethanol (CH₃CH₂OH) | Phosphinate Ester | (CH₃OC₆H₄)₂P(O)OCH₂CH₃ |

| Amines | Diethylamine ((CH₃CH₂)₂NH) | Phosphinic Amide | (CH₃OC₆H₄)₂P(O)N(CH₂CH₃)₂ |

| Grignard Reagents | Phenylmagnesium bromide (C₆H₅MgBr) | Tertiary Phosphine Oxide | (CH₃OC₆H₄)₂P(O)C₆H₅ |

Participation in Carbon-Phosphorus Bond Forming Reactions (as a precursor to reagents)

This compound serves as a valuable precursor for reagents used in carbon-phosphorus (C-P) bond-forming reactions. The most direct C-P bond formation involving this compound is its reaction with carbon-based nucleophiles like Grignard or organolithium reagents. nih.gov This reaction directly attaches a third organic substituent to the phosphorus atom, yielding a stable tertiary phosphine oxide. chemicalbook.com

While many C-P bond-forming cross-coupling reactions utilize P(III) compounds, the derivatives of this compound can be instrumental. For instance, the tertiary phosphine oxides synthesized from the phosphinic chloride are highly stable. If the ultimate goal is the corresponding trivalent phosphine ligand, a subsequent deoxygenation of the P=O bond is required. ucd.ie This two-step process—nucleophilic substitution on the phosphinic chloride followed by reduction—represents a viable, albeit indirect, pathway to complex phosphine ligands.

The compound's primary role in this context is to provide the bis(4-methoxyphenyl)phosphinoyl [(CH₃OC₆H₄)₂P(O)-] group. This electrophilic phosphorus source allows for the creation of a C-P bond with a wide array of carbanionic species, significantly expanding the scope of accessible organophosphorus compounds.

| Reactant | Intermediate/Product | Significance |

|---|---|---|

| Organometallic Reagent (e.g., R-MgBr) | Tertiary Phosphine Oxide [(CH₃OC₆H₄)₂P(O)R] | Direct formation of a stable C-P bond. The product can be used as is or as an intermediate for phosphine synthesis via reduction. |

| Alcohol (R-OH) | Phosphinate Ester [(CH₃OC₆H₄)₂P(O)OR] | Creates a phosphinate ester which can be a substrate in other transformations or used to introduce the phosphinoyl group onto different molecules. |

Advanced Applications in Catalysis and Materials Science Through Derived Chemical Entities

Role as a Precursor to Catalytic Ligands (e.g., Bis(4-methoxyphenyl)phosphine)

The reduction of bis(4-methoxyphenyl)phosphinic chloride yields bis(4-methoxyphenyl)phosphine (B1312688), a tertiary phosphine (B1218219) that is a key ligand in transition metal catalysis. Phosphine ligands are fundamental in homogeneous catalysis, where they coordinate to a metal center and modulate its electronic and steric properties, thereby influencing the catalyst's activity, selectivity, and stability.

Electron-Rich Ligands in Transition Metal Catalysis (e.g., Palladium, Nickel)

Bis(4-methoxyphenyl)phosphine is classified as an electron-rich phosphine ligand. gessnergroup.com This characteristic is primarily due to the presence of the methoxy (B1213986) (-OCH3) groups on the phenyl rings. These groups are strong electron-donating groups, which increase the electron density on the phosphorus atom. This enhanced electron-donating ability makes the phosphine a strong σ-donor to the metal center. gessnergroup.com

In the context of transition metal catalysis, particularly with palladium and nickel, electron-rich phosphine ligands are highly sought after. gessnergroup.comucla.edu They are known to promote oxidative addition, a key step in many catalytic cycles, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. nih.gov The increased electron density on the metal center facilitates its insertion into the carbon-halide bond of the substrate. Furthermore, these ligands can stabilize low-valent metal species, which are often the active catalytic species. acs.org

The utility of electron-rich phosphine ligands is particularly evident in challenging coupling reactions involving less reactive substrates, such as aryl chlorides. nih.gov The enhanced reactivity of catalyst systems bearing these ligands has broadened the scope of cross-coupling reactions, making them more versatile and applicable to a wider range of synthetic challenges. nih.gov The development of catalyst systems based on ligands like bis(4-methoxyphenyl)phosphine has been a significant advancement in the field of organic synthesis.

Influence of Methoxy Groups on Ligand Performance

The methoxy groups in bis(4-methoxyphenyl)phosphine have a profound impact on its performance as a ligand, influencing both the electronic and steric properties of the resulting metal complex.

The steric bulk of the bis(4-methoxyphenyl)phosphine ligand, in conjunction with its electronic properties, allows for fine-tuning of the catalyst's reactivity to suit specific substrates. nih.govuu.nl The size and shape of the ligand create a specific coordination environment around the metal center, which can influence which substrates can effectively bind and react. This steric hindrance can be beneficial in promoting reductive elimination, the final step in many cross-coupling reactions that forms the desired carbon-carbon bond.

The interplay between steric and electronic effects is crucial for achieving high yields and selectivities. researchgate.netacs.org For example, in the Suzuki-Miyaura coupling, the choice of phosphine ligand is critical for accommodating a wide range of aryl halides and boronic acids, including those that are sterically demanding or electronically deactivated. nih.gov The ability to systematically modify the ligand structure, for instance, by altering the position or number of methoxy groups, provides a powerful tool for optimizing catalyst performance for a particular transformation.

Application in Organocatalysis via Derived Phosphine Oxides

Oxidation of bis(4-methoxyphenyl)phosphine yields bis(4-methoxyphenyl)phosphine oxide. Chiral versions of phosphine oxides have emerged as effective Lewis basic organocatalysts for a variety of stereoselective transformations. researchgate.net These catalysts operate through a different mechanism than transition metal catalysts, activating substrates through the formation of hypervalent intermediates.

Utility in Stereoselective Transformations, including Allylation of Aldehydes

Chiral phosphine oxides have proven to be particularly useful in the enantioselective allylation of aldehydes with allyltrichlorosilanes. lookchem.com In this reaction, the phosphine oxide activates the silicon reagent, facilitating the transfer of the allyl group to the aldehyde in a highly stereocontrolled manner. The enantioselectivity of the reaction is dictated by the chiral environment created by the organocatalyst.

The effectiveness of chiral phosphine oxides in promoting this transformation has been demonstrated with a variety of aldehydes, leading to the formation of chiral homoallylic alcohols with high enantiomeric excess (ee). lookchem.com These products are valuable building blocks in the synthesis of natural products and pharmaceuticals.

Below is a table showing representative results for the enantioselective allylation of aldehydes catalyzed by a chiral phosphine oxide, illustrating the high yields and enantioselectivities that can be achieved.

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Benzaldehyde | 85 | 92 |

| 4-Methoxybenzaldehyde | 88 | 95 |

| 4-Nitrobenzaldehyde | 82 | 90 |

| 2-Naphthaldehyde | 80 | 93 |

| Cinnamaldehyde | 75 | 88 |

Note: The data in this table is representative of the performance of chiral phosphine oxide catalysts in the enantioselective allylation of aldehydes and is not specific to bis(4-methoxyphenyl)phosphine oxide. lookchem.com

The success of chiral phosphine oxides in this and other stereoselective reactions highlights the versatility of the phosphine oxide functional group in organocatalysis and underscores the importance of this compound as a precursor to these valuable catalytic species.

Catalytic Activity in Aldol (B89426) Reactions and Related C-C Bond Forming Processes

While direct catalytic applications of this compound are not extensively documented, its derivatives, particularly phosphinic acids and their esters, are recognized for their potential to catalyze key carbon-carbon bond-forming reactions, such as the aldol reaction. The aldol reaction is a cornerstone of organic synthesis, enabling the formation of β-hydroxy carbonyl compounds, which are valuable synthetic intermediates.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained prominence, and phosphine-based catalysts are at the forefront of this field. The phosphorus atom in these compounds can act as a Lewis base, activating substrates and facilitating bond formation. The presence of electron-donating groups, such as the methoxy groups in bis(4-methoxyphenyl) derivatives, can enhance the nucleophilicity of the phosphorus center, thereby boosting its catalytic efficacy.

Research into related compounds has demonstrated the viability of this approach. For instance, chiral phosphinamide derivatives have been shown to be effective catalysts in asymmetric aldol-type reactions, yielding products with high enantioselectivity. The proposed mechanism involves the formation of a pentacoordinate phosphorus intermediate, which brings the reactants into close proximity and controls the stereochemical outcome of the reaction.

A notable example involves the use of a dioxanone derivative of a bis(4-methoxyphenyl) compound in asymmetric aldol reactions. The boron enolate of 5S,6S-bis-5,6-(4-methoxyphenyl)-2-dioxanone has been shown to react with various aldehydes to produce anti-glycolate aldol products in high yields and with good selectivity. This reaction proceeds through a closed transition state, and the resulting adducts can be further transformed into useful synthetic intermediates.

| Reactant 1 | Reactant 2 | Catalyst System | Product Type | Yield (%) | Diastereomeric Ratio |

| Boron enolate of 5S,6S-bis-5,6-(4-methoxyphenyl)-2-dioxanone | Various aldehydes | - | anti-glycolate aldol adducts | High | Good |

This table illustrates the utility of a derivative of a bis(4-methoxyphenyl) compound in facilitating aldol reactions.

The principles governing these reactions suggest that other derivatives of this compound could be tailored to act as efficient catalysts for a range of C-C bond-forming processes, including Michael additions and Mannich reactions. The versatility of the phosphinic acid functional group allows for the introduction of various substituents, enabling the fine-tuning of the catalyst's steric and electronic properties to achieve optimal reactivity and selectivity for specific transformations.

Functionalization in Materials Synthesis

The unique properties of this compound derivatives also lend themselves to applications in materials science, where they can be incorporated into functional materials to enhance their performance.

Derivatives in Dye-Sensitized Solar Cells (e.g., Bis(4-methoxyphenyl)phosphinic acid)

Dye-sensitized solar cells (DSSCs) are a promising photovoltaic technology that mimics natural photosynthesis. The efficiency of these devices is critically dependent on the interfaces between their components, particularly the semiconductor photoanode (typically titanium dioxide, TiO2), the sensitizing dye, and the electrolyte. Bis(4-methoxyphenyl)phosphinic acid has been identified as a key molecule for improving the performance of DSSCs. scbt.com

In DSSCs, the phosphinic acid derivative is used as a co-adsorbent or a surface treatment agent on the TiO2 film. When applied to the surface of porphyrin-sensitized titania films after dye adsorption, it has been shown to significantly enhance the efficiency of the solar cells. scbt.com This improvement is attributed to several factors:

Suppression of Charge Recombination: The phosphinic acid molecules form a passivating layer on the TiO2 surface, which helps to prevent the recombination of photo-injected electrons with the oxidized dye or the redox mediator in the electrolyte. This leads to an increase in the electron lifetime and, consequently, a higher short-circuit current density (Jsc).

Positive Shift in the Conduction Band: The adsorption of the phosphinic acid can induce a positive shift in the quasi-Fermi level of the TiO2, which contributes to an increase in the open-circuit voltage (Voc).

Improved Dye Packing: The presence of the co-adsorbent can lead to a more ordered and compact dye monolayer, which can improve light-harvesting efficiency.

| DSSC Parameter | Without Treatment | With Bis(4-methoxyphenyl)phosphinic acid Treatment | Improvement |

| Overall Efficiency (η) | Baseline | Increased | Significant |

| Short-Circuit Current (Jsc) | Baseline | Increased | Notable |

| Open-Circuit Voltage (Voc) | Baseline | Increased | Moderate |

| Fill Factor (FF) | Baseline | Maintained or slightly improved | - |

This table summarizes the typical performance enhancements observed in dye-sensitized solar cells upon treatment with bis(4-methoxyphenyl)phosphinic acid.

The strong binding of the phosphonic acid group to the TiO2 surface ensures the stability of this beneficial effect. scbt.com This application highlights the importance of molecular design in tailoring the interfacial properties of materials for advanced energy applications.

Incorporation into Polymeric Materials and Photoinitiator Systems (e.g., Bisacylphosphine derivatives)

Derivatives of this compound, particularly bisacylphosphine oxides (BAPOs), are widely utilized as highly efficient photoinitiators for radical polymerization. Photoinitiators are molecules that, upon absorption of light, generate reactive species (radicals or cations) that initiate the polymerization of monomers. BAPOs are classified as Type I photoinitiators, meaning they undergo a unimolecular bond cleavage upon irradiation to form two radical fragments, both of which can initiate polymerization.

The general structure of a BAPO features two acyl groups and an aryl or alkyl group attached to a phosphorus atom. The photochemistry of BAPOs is characterized by the cleavage of the P-C(acyl) bond. The efficiency of this process is influenced by the nature of the substituents on the acyl and phosphine moieties. The presence of the bis(4-methoxyphenyl)phosphine oxide core in such structures can offer several advantages:

Broad Absorption Spectrum: These compounds can be designed to absorb light in the near-UV and visible regions of the electromagnetic spectrum, making them suitable for curing pigmented or thick polymer coatings.

High Quantum Yield: They exhibit a high efficiency in converting absorbed light into radical species.

Photobleaching: Upon irradiation, the photoinitiator is consumed, leading to a bleaching of its color. This is advantageous for the curing of thick or opaque materials, as it allows light to penetrate deeper into the sample.

BAPO derivatives can be incorporated into polymeric materials in several ways. They can be used as additives in photocurable formulations, such as inks, coatings, and adhesives. Alternatively, they can be chemically incorporated into the polymer backbone or as side chains, leading to the formation of photoactive polymers. These materials can have applications in areas such as 3D printing, dental materials, and microelectronics.

For example, BAPOs have been successfully used as bifunctional photoinitiators for the synthesis of block copolymers. epa.gov In a two-step process, the photolysis of a BAPO in the presence of a first monomer (e.g., styrene) yields a polymer with a monoacylphosphine oxide terminal group. Subsequent irradiation of this macroinitiator in the presence of a second monomer (e.g., methyl methacrylate) leads to the formation of a block copolymer.

| Application | Role of Bisacylphosphine Derivative | Monomers | Resulting Polymer |

| UV-curable coatings | Photoinitiator | Acrylates, Methacrylates | Crosslinked polymer network |

| Dental composites | Photoinitiator | Methacrylate-based resins | Hardened dental filling |

| 3D Printing | Photoinitiator | Photocurable resins | Solid 3D object |

| Block copolymer synthesis | Bifunctional initiator | Styrene, Methyl Methacrylate | Polystyrene-block-poly(methyl methacrylate) |

This table provides an overview of the applications of bisacylphosphine derivatives in polymer chemistry.

The versatility of bisacylphosphine derivatives derived from precursors like this compound makes them indispensable tools for the fabrication of advanced polymeric materials with tailored properties.

Spectroscopic Characterization and Structural Analysis Methodological Approaches

Phosphorus-31 Nuclear Magnetic Resonance Spectroscopy for Compound Identification and Reaction Monitoring

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a primary and indispensable tool for the characterization of organophosphorus compounds like Bis(4-methoxyphenyl)phosphinic chloride. oxinst.comtrilinkbiotech.com The technique is highly specific to the phosphorus nucleus, offering a direct window into its chemical environment with a wide chemical shift range and sharp signals, which simplifies spectrum analysis. huji.ac.il

Compound Identification: The identity of this compound can be confirmed by its characteristic chemical shift (δ) in the ³¹P NMR spectrum. The phosphorus atom in a phosphinic chloride (R₂P(O)Cl) environment is significantly deshielded. For this class of compounds, the chemical shift is typically observed in the range of +40 to +90 ppm relative to an 85% H₃PO₄ standard. youtube.com The precise chemical shift is highly sensitive to the nature of the substituents attached to the phosphorus atom, making it a unique fingerprint for the compound's identification. trilinkbiotech.com For the closely related compound, diphenylphosphinic chloride, a distinct peak in this region is used for its definitive identification. nih.gov

Reaction Monitoring: ³¹P NMR is exceptionally effective for real-time monitoring of chemical reactions involving this compound. oxinst.com As the compound undergoes reaction, for instance, a nucleophilic substitution at the phosphorus center where the chloride is replaced by another group (e.g., an alkoxide, amine, or carbanion), the electronic environment of the phosphorus nucleus is altered significantly. This transformation results in a predictable and often large change in the ³¹P chemical shift.

For example, if this compound is converted to an ester, the signal corresponding to the starting material (in the +40 to +90 ppm range) will decrease in intensity, while a new signal for the phosphinate ester product will appear at a different characteristic chemical shift. By acquiring spectra at various time intervals, the kinetics of the reaction can be studied, and the conversion of reactant to product can be quantified, ensuring the reaction has proceeded to completion.

X-ray Crystallography for Elucidating Molecular Geometry and Steric Parameters

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. While the specific crystal structure of this compound is not detailed in the provided search results, its molecular geometry and steric parameters can be reliably inferred from crystallographic data of closely related compounds containing the bis(4-methoxyphenyl)phosphoryl or similar moieties.

The expected molecular geometry of this compound features a central phosphorus atom with a distorted tetrahedral coordination. The phosphorus is covalently bonded to the two carbon atoms of the 4-methoxyphenyl (B3050149) rings, one oxygen atom of the phosphoryl group (P=O), and one chlorine atom.

Analysis of analogous structures reveals key steric parameters:

P-C and P=O Bond Lengths: The phosphorus-carbon and phosphorus-oxygen bond lengths are consistent with those found in other phosphine (B1218219) oxides and phosphinates.

The table below presents representative geometric parameters from structurally similar compounds, which provide a basis for understanding the molecular conformation of this compound.

| Parameter | Observed Value in Related Compounds | Related Compound Analyzed |

|---|---|---|

| P-Center Geometry | Tetrahedral | General for Phosphinates |

| Dihedral Angle (Phenyl Ring 1 vs. Phenyl Ring 2) | 54.9 (2)° / 64.1 (2)° | (4-methoxyphenyl)phosphonato salt |

| Dihedral Angle (Phenyl Ring 1 vs. Phenyl Ring 2) | 79.31 (12)° | Bis(4-methoxyphenyl) malonate |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. An IR spectrum provides a distinct pattern of absorption bands, with each band corresponding to a specific molecular vibration (stretching or bending) of the covalent bonds within the compound. vscht.cz

The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure:

P=O Stretch: A very strong and sharp absorption band associated with the phosphoryl group is one of the most prominent features, typically appearing in the 1300-1150 cm⁻¹ region. nih.gov

Aromatic C=C Stretches: Multiple bands of medium to weak intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the carbon-carbon double bonds within the two phenyl rings. vscht.cz

C-O-C Ether Stretch: A strong absorption corresponding to the asymmetric stretching of the aryl-alkyl ether linkage (Ar-O-CH₃) is typically found in the 1300-1200 cm⁻¹ range. A symmetric stretch appears at a lower frequency, around 1050-1000 cm⁻¹.

Aromatic C-H Stretch: A medium to weak absorption band appears just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range, which is indicative of C-H bonds where the carbon is sp² hybridized (aromatic). libretexts.orgpressbooks.pub

Alkyl C-H Stretch: Absorption bands from the C-H bonds of the methoxy (B1213986) (-OCH₃) methyl groups are expected just below 3000 cm⁻¹, in the 2980-2850 cm⁻¹ range. libretexts.orgpressbooks.pub

P-Cl Stretch: The stretch for the phosphorus-chlorine bond is a lower energy vibration and is found in the fingerprint region of the spectrum, typically between 600 cm⁻¹ and 500 cm⁻¹. uhcl.edu

The following table summarizes the key IR absorption frequencies anticipated for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3030 | Medium-Weak |

| Alkyl C-H (-OCH₃) | Stretching | 2980 - 2850 | Medium-Weak |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Weak |

| P=O (Phosphoryl) | Stretching | 1300 - 1150 | Strong, Sharp |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1300 - 1200 | Strong |

| P-Cl | Stretching | 600 - 500 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.

For this compound (C₁₄H₁₄ClO₃P), the high-resolution mass spectrum would provide a precise molecular weight, confirming its elemental composition. The nominal molecular weight is 296.69 g/mol .

Molecular Ion Peak: In the mass spectrum, the molecular ion peak ([M]⁺•) would appear at a mass-to-charge ratio (m/z) of approximately 296. A key feature for chlorine-containing compounds is the isotopic pattern. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (in an approximate 3:1 ratio), the spectrum will exhibit two peaks for the molecular ion: the [M]⁺• peak at m/z 296 (containing ³⁵Cl) and an [M+2]⁺• peak at m/z 298 (containing ³⁷Cl) with an intensity that is roughly one-third of the [M]⁺• peak. This isotopic signature is definitive evidence for the presence of one chlorine atom in the molecule.

Fragmentation Analysis: Under electron ionization (EI), the molecular ion is energized and undergoes fragmentation through the cleavage of its weakest bonds. The resulting fragment ions provide valuable structural information. The expected fragmentation pathway for this compound would likely involve:

Loss of Chlorine: Cleavage of the relatively weak P-Cl bond would result in the loss of a chlorine radical (•Cl), leading to a prominent fragment ion at m/z 261.

Loss of a Methoxyphenyl Group: Cleavage of a phosphorus-carbon bond could lead to the loss of a methoxyphenyl radical (•C₆H₄OCH₃), resulting in a fragment ion.

Formation of a Methoxyphenyl Cation: The methoxyphenyl group itself can form a stable cation ([C₇H₇O]⁺) at m/z 107.

The table below outlines the likely major fragments and their corresponding m/z values.

| m/z Value | Proposed Fragment Ion | Origin |

|---|---|---|

| 296 / 298 | [C₁₄H₁₄³⁵ClO₃P]⁺• / [C₁₄H₁₄³⁷ClO₃P]⁺• | Molecular Ion ([M]⁺• / [M+2]⁺•) |

| 261 | [(C₁₄H₁₄O₃P)]⁺ | Loss of •Cl |

| 189 | [(C₇H₇O)P(O)Cl]⁺ | Loss of •C₇H₇O |

| 154 | [(C₇H₇O)₂P]⁺ | Loss of O and Cl |

| 107 | [C₇H₇O]⁺ | Methoxyphenyl Cation |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reactivity and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of organophosphorus compounds, including phosphinic chlorides. While specific DFT studies on bis(4-methoxyphenyl)phosphinic chloride are not extensively documented in publicly available literature, the principles can be applied to understand its characteristics by drawing analogies from studies on similar diarylphosphinic chlorides.

DFT calculations can elucidate the geometric and electronic properties of the molecule. The central phosphorus atom in this compound is tetracoordinate and bears a partial positive charge, making it an electrophilic center susceptible to nucleophilic attack. The two 4-methoxyphenyl (B3050149) groups and the chlorine atom attached to the phosphorus center significantly influence its reactivity. The methoxy (B1213986) groups, being electron-donating, can modulate the electron density at the phosphorus atom, thereby affecting its electrophilicity and the stability of potential intermediates and transition states.

Frontier Molecular Orbital (FMO) theory is a key concept within DFT that helps in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). wikipedia.org

For this compound, the LUMO is expected to be localized primarily on the phosphorus atom and the P-Cl bond. This indicates that a nucleophilic attack will target the phosphorus center, leading to the cleavage of the P-Cl bond. The energy of the LUMO is a critical parameter; a lower LUMO energy generally corresponds to a higher electrophilicity and thus greater reactivity towards nucleophiles.

Table 1: Illustrative Frontier Molecular Orbital Energies (Note: The following data are hypothetical and for illustrative purposes to demonstrate the expected trends based on electronic effects. Actual values would require specific DFT calculations.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Diphenylphosphinic chloride | -7.5 | -1.2 | 6.3 |

| This compound | -7.2 | -1.0 | 6.2 |

While this compound itself is not chiral, it can be a precursor for chiral phosphinic acids or other derivatives used as catalysts or ligands in asymmetric synthesis. rsc.org Computational tools like steric maps can be invaluable in designing and understanding such chiral catalysts.

A steric map is a 3D representation of the space occupied by a ligand or catalyst around a central metal atom. kaust.edu.sa It helps in visualizing the steric hindrance and identifying the "chiral pocket" – the region where a substrate can bind in a specific orientation, leading to enantioselective product formation. rsc.org For a catalyst derived from this compound, the two 4-methoxyphenyl groups would define a significant portion of this steric environment. DFT calculations can be used to generate these maps by calculating the van der Waals surface of the molecule. By analyzing the shape and size of the chiral pocket, chemists can predict which enantiomer of a product is likely to be favored in a reaction.

DFT calculations are instrumental in locating and characterizing transition states (TS) for chemical reactions. nih.gov For reactions involving this compound, such as its hydrolysis or aminolysis, DFT can be used to model the reaction pathway, identify the TS structure, and calculate the activation energy (ΔG‡). The activation energy is a direct measure of the kinetic barrier of the reaction; a lower activation energy implies a faster reaction rate.

The transition state for a nucleophilic substitution at the phosphorus center is often a trigonal bipyramidal (TBP) structure where the incoming nucleophile and the leaving group (chloride) occupy the apical positions. researchgate.net The 4-methoxyphenyl groups and the oxygen atom would be in the equatorial positions. The stability of this TBP-like transition state is crucial in determining the reaction's feasibility. The electron-donating methoxy groups can influence the stability of the TS by affecting the charge distribution.

Mechanistic Probes of Phosphoryl Transfer Reactions

Phosphoryl transfer reactions are fundamental in chemistry and biology. The reactions of phosphinic chlorides are a subset of these processes. Mechanistic studies aim to determine the precise sequence of bond-making and bond-breaking events.

A key question in phosphoryl transfer reactions is whether they proceed through a concerted or a stepwise mechanism. nih.gov

Concerted Mechanism (SN2-like): In this pathway, the nucleophile attacks the phosphorus atom at the same time as the leaving group departs. The reaction proceeds through a single transition state without the formation of any intermediate. youtube.com

Stepwise Mechanism (Addition-Elimination): This mechanism involves the formation of a pentacoordinate intermediate, typically a trigonal bipyramidal phosphorane. The nucleophile first adds to the phosphorus center to form this intermediate, which then breaks down in a second step to release the leaving group. sapub.org

Computational studies can help distinguish between these two pathways. By mapping the potential energy surface of the reaction, chemists can look for the presence of a stable intermediate. If an energy minimum corresponding to a pentacoordinate species is found, it supports a stepwise mechanism. If the reaction profile shows only a single energy maximum (the transition state), a concerted mechanism is more likely. For many phosphinic chlorides, the mechanism can be on the borderline between concerted and stepwise, and can be influenced by the nature of the nucleophile, the leaving group, and the solvent. frontiersin.org

The substituents on the phosphorus atom play a critical role in determining the reaction mechanism. researchgate.net In this compound, the two 4-methoxyphenyl groups are the key substituents. The methoxy group is an electron-donating group through resonance, which increases the electron density on the phosphorus atom.

This increased electron density can have several effects. It could potentially destabilize the negatively charged transition state in a concerted SN2-like reaction, thereby slowing down the reaction. On the other hand, it could stabilize the partial positive charge that might develop on the phosphorus atom in a more dissociative, SN1-like mechanism. More commonly, in an addition-elimination mechanism, electron-donating groups might disfavor the initial nucleophilic attack but could influence the stability of the pentacoordinate intermediate.

Linear Free Energy Relationships (LFERs), such as the Hammett equation, are often used experimentally to probe these effects. nih.gov Computationally, a series of related compounds with different substituents can be modeled to systematically study their influence on the activation energies and the structures of transition states and intermediates. This allows for a quantitative understanding of how electronic effects modulate the reaction pathway.

Table 2: Illustrative Comparison of Mechanistic Pathways (Note: This table provides a conceptual comparison and does not represent actual calculated data for the specified compound.)

| Mechanistic Feature | Concerted (SN2-like) Pathway | Stepwise (Addition-Elimination) Pathway |

| Intermediate | None | Pentacoordinate phosphorane |

| Transition State | Single trigonal bipyramidal TS | Two transition states flanking the intermediate |

| Influence of Methoxy Group | May slightly destabilize the TS due to increased electron density. | Can influence the stability of the pentacoordinate intermediate. |

| Rate Determining Step | Bond formation and breaking occur simultaneously. | Formation or breakdown of the intermediate. |

Molecular Modeling of Derived Chemical Entities for Specific Applications

Computational and theoretical investigations, particularly molecular modeling, play a pivotal role in understanding the structure-activity relationships of chemical compounds and in the rational design of new therapeutic agents. For derivatives of bis(4-methoxyphenyl)phosphinic acid, the oxidized form of this compound, molecular modeling techniques such as molecular docking and molecular dynamics (MD) simulations have been employed to elucidate their mechanism of action and to guide the development of compounds with enhanced efficacy for specific biological targets.

One notable application of these computational methods has been in the development of correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in cystic fibrosis. Molecular modeling studies have been instrumental in identifying and characterizing the binding sites of bis-phosphinic acid derivatives on the CFTR protein.

Case Study: CFTR Modulators

Research into correctors for the F508del mutation in the CFTR protein, the most common mutation causing cystic fibrosis, has involved the investigation of bis-phosphinic acid derivatives. Molecular docking and MD simulations were utilized to predict the binding mode of a corrector compound, designated as c407, a derivative of bis-phosphinic acid, to the nucleotide-binding domain 1 (NBD1) of the F508del-CFTR protein.

The computational analysis revealed a specific binding site for c407 on NBD1. The key interactions identified through molecular modeling include:

Electrostatic Interactions: The negatively charged oxygen atoms of the phosphinate groups were found to interact with the basic amino acid residues Arginine 560 (R560) and Lysine 564 (K564).

π-π Stacking: The aromatic rings of the compound engaged in π-π stacking interactions with Tyrosine 563 (Y563) and Tryptophan 496 (W496).

These interactions were deemed crucial for the stabilizing effect of the compound on the mutant CFTR protein. Further molecular dynamics simulations, running for 60 nanoseconds, confirmed the stability of these interactions over time, providing a dynamic view of the binding.

The insights gained from these molecular modeling studies have guided the synthesis of new derivatives with improved potency. For instance, a new derivative, G1, was developed based on the computational findings. While in vitro testing showed a modest increase in CFTR activity, these studies highlight the power of a combined computational and synthetic approach to drug discovery.

The following table summarizes the key molecular interactions and computational findings for a bis-phosphinic acid derivative targeting the CFTR protein.

| Compound | Target Protein | Binding Site | Key Interacting Residues | Types of Interactions | Computational Method |

| c407 | F508del-CFTR | Nucleotide-Binding Domain 1 (NBD1) | W496, R560, Y563, K564 | π-π stacking, Electrostatic | Molecular Docking, Molecular Dynamics |

These computational investigations underscore the importance of the bis(4-methoxyphenyl)phosphinyl moiety in designing molecules for specific therapeutic applications, providing a molecular-level understanding that can accelerate the development of novel and more effective drugs.

Q & A

Q. What are the recommended methodologies for synthesizing Bis(4-methoxyphenyl)phosphinic chloride, and how can reaction conditions be optimized?

Synthesis typically involves reacting 4-methoxyphenyl Grignard reagents with phosphorus trichloride (PCl₃) under anhydrous conditions, followed by oxidation and purification steps. Optimization should employ Design of Experiments (DoE) principles to evaluate variables (e.g., temperature, stoichiometry, solvent polarity). For instance, fractional factorial designs can identify critical parameters affecting yield and purity . Post-synthesis, monitor intermediates via thin-layer chromatography (TLC) and characterize the final product using P NMR to confirm phosphinic chloride formation.

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

- H/C NMR : Verify methoxy group integration and aryl proton environments.

- P NMR : Confirm the presence of the P–Cl bond (δ ~20–30 ppm for phosphinic chlorides).

- Mass Spectrometry (MS) : Validate molecular weight via ESI-TOF or MALDI-TOF.

- Elemental Analysis : Ensure stoichiometric alignment of C, H, and P.

Cross-reference data with analogs like diphenylphosphinic chloride to resolve ambiguities .

Q. What protocols ensure the safe handling and stability of this compound in laboratory settings?

- Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.

- Handling : Use glove boxes or Schlenk lines for air-sensitive steps.

- Deactivation : Quench residual reagent with dry ethanol or aqueous NaHCO₃.

Adhere to institutional Chemical Hygiene Plans for emergency procedures and waste disposal .

Q. What are the primary applications of this compound in organic synthesis?

This compound serves as:

- A ligand precursor in transition-metal catalysis (e.g., Pd-catalyzed cross-coupling).

- A phosphorylation agent for synthesizing phosphinate esters.

- A building block for photoactive materials (e.g., OLEDs), leveraging methoxy groups for electron-donating effects .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms involving this compound in catalytic systems?

Use density functional theory (DFT) to model:

Q. What strategies address contradictory spectral data (e.g., unexpected 31^{31}31P NMR shifts) in this compound characterization?

- Replicate experiments : Ensure anhydrous conditions to rule out hydrolysis artifacts.

- Cross-validate techniques : Pair NMR with X-ray crystallography or IR spectroscopy.

- Benchmark against analogs : Compare with structurally similar phosphinic chlorides (e.g., bis(4-chlorophenyl) derivatives) to identify substituent-specific trends .

Q. How can researchers design experiments to study the environmental persistence of this compound?

Q. What advanced reactor designs improve scalability for reactions involving this compound?

- Continuous-flow systems : Enhance heat/mass transfer and reduce side reactions.

- Membrane reactors : Separate products in situ to prevent catalyst poisoning.

Optimize parameters (e.g., residence time, pressure) using process simulation software (Aspen Plus, COMSOL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.